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Compound Name:
2-(Piperazin-1-yl)thiazole

hydrochloride

Cat. No.: B1592647 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Piperazin-1-
yl)thiazole Hydrochloride

This document serves as a comprehensive technical guide for researchers, scientists, and drug

development professionals on the spectroscopic characterization of 2-(Piperazin-1-yl)thiazole
hydrochloride (CAS No. 209733-13-1). This compound is a valuable heterocyclic building

block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents,

including antipsychotic and antidepressant drugs.[1] A thorough understanding of its

spectroscopic properties is paramount for confirming its identity, purity, and stability during the

drug discovery and development process.

While a complete set of publicly available, peer-reviewed spectra for this specific salt is limited,

this guide synthesizes foundational spectroscopic principles and data from analogous

structures to present a reliable, predictive analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Analysis
2-(Piperazin-1-yl)thiazole hydrochloride possesses a thiazole ring linked at the 2-position to

a piperazine moiety. The hydrochloride salt form ensures solubility in polar solvents, a common

practice for amine-containing pharmaceuticals. The molecular formula is C₇H₁₂ClN₃S,

corresponding to a molecular weight of 205.71 g/mol .[2]
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For the purpose of spectroscopic analysis, the key structural features are:

The aromatic thiazole ring with two distinct proton environments (H-4 and H-5).

The saturated piperazine ring with two chemically different methylene (-CH₂-) groups due to

their proximity to the electron-withdrawing thiazole ring.

The protonated secondary amine within the piperazine ring and the associated counter-ion

(Cl⁻).

Figure 1: Structure of 2-(Piperazin-1-yl)thiazole Hydrochloride with key atoms labeled for

NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For the hydrochloride salt, a polar deuterated solvent such as Deuterium

Oxide (D₂O) or DMSO-d₆ is recommended. The data presented here are predicted for a

DMSO-d₆ solution, which avoids the exchange of the N-H protons.

Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh 5-10 mg of 2-(Piperazin-1-yl)thiazole hydrochloride
and dissolve it in ~0.7 mL of DMSO-d₆.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire a standard proton spectrum at 25 °C. Typical parameters include a

30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and

phase-correct the resulting spectrum. Calibrate the chemical shift axis using the residual

solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predicted ¹H NMR Data
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Label

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

H-a
~9.50 (broad

s)
Broad Singlet 2H -

Piperazine

N⁺H₂

H-b ~7.25 Doublet 1H J ≈ 3.6 Hz Thiazole H-4

H-c ~6.95 Doublet 1H J ≈ 3.6 Hz Thiazole H-5

H-d ~3.60
Triplet

(broad)
4H J ≈ 5.0 Hz

Piperazine -

CH₂-

(adjacent to

Thiazole)

H-e ~3.20
Triplet

(broad)
4H J ≈ 5.0 Hz

Piperazine -

CH₂-

(adjacent to

N⁺H₂)

Interpretation and Expertise
Thiazole Protons (H-b, H-c): The protons on the thiazole ring are expected in the aromatic

region. Based on data for unsubstituted thiazole, H-4 and H-5 appear as doublets due to

coupling with each other.[3] The electron-donating piperazine group at C-2 will shield these

protons, shifting them upfield compared to the parent thiazole. Their characteristic doublet

pattern with a coupling constant of ~3.6 Hz is a key identifier for this ring system.

Piperazine Protons (H-d, H-e): The piperazine ring will exhibit two distinct signals. The four

protons (H-d) on the carbons attached to the thiazole are deshielded by the aromatic ring's

electronegativity and appear further downfield (~3.60 ppm). The other four protons (H-e) are

adjacent to the protonated nitrogen, which also deshields them, but to a lesser extent,

placing them around ~3.20 ppm. These signals are often broadened due to conformational

exchange and nitrogen's quadrupolar moment.

Ammonium Protons (H-a): The two protons on the positively charged nitrogen will appear as

a very broad singlet significantly downfield (~9.50 ppm) in DMSO-d₆. The broadness is due
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to chemical exchange and quadrupolar coupling. In D₂O, this signal would disappear due to

rapid exchange with the solvent.

Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, acquiring on the carbon

channel (~100 MHz).

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g.,

1024 or more) is required due to the low natural abundance of ¹³C.

Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent

peak at δ 39.52 ppm.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm) Assignment

~168.0 Thiazole C-2 (attached to N)

~138.5 Thiazole C-4

~110.0 Thiazole C-5

~48.0 Piperazine -CH₂- (adjacent to Thiazole)

~43.5 Piperazine -CH₂- (adjacent to N⁺H₂)

Interpretation and Expertise
Thiazole Carbons: The C-2 carbon, directly attached to three heteroatoms (two nitrogens

and a sulfur), is the most deshielded and appears furthest downfield (~168.0 ppm). The C-4

and C-5 carbons appear in the aromatic region, with their specific shifts influenced by the

piperazine substituent.[4]

Piperazine Carbons: The chemical shifts for the piperazine carbons are predicted based on

the known value for piperazine itself (~45 ppm) and the electronic effects of the substituents.
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[5] The carbons adjacent to the electron-withdrawing thiazole ring (C-d) are expected to be

slightly more deshielded than those adjacent to the protonated nitrogen (C-e).

Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule.

Experimental Protocol: ATR-IR
Sample Preparation: Place a small, solid sample of 2-(Piperazin-1-yl)thiazole
hydrochloride directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Processing: A background spectrum is automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 2700 Strong, Broad
N⁺-H stretch from the

secondary ammonium salt

~3050 Medium
Aromatic C-H stretch

(Thiazole)

~2950 - 2850 Medium
Aliphatic C-H stretch

(Piperazine)

~1600 Medium
C=N stretch of the Thiazole

ring

~1520 Medium
C=C stretch of the Thiazole

ring

~1250 Strong
C-N stretch (Aryl-N and

Aliphatic-N)
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Interpretation and Expertise
N⁺-H Stretch: The most prominent and diagnostic feature will be a very broad and strong

absorption band in the 3100-2700 cm⁻¹ region. This is characteristic of an ammonium salt

and is a clear indicator of the hydrochloride form of the compound.

C-H Stretches: Sharp, medium-intensity peaks just above 3000 cm⁻¹ correspond to the C-H

bonds on the thiazole ring, while those just below 3000 cm⁻¹ are from the piperazine C-H

bonds.

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are

expected in the 1600-1500 cm⁻¹ fingerprint region.

C-N Stretches: Strong absorptions corresponding to the C-N bonds of the piperazine and its

connection to the thiazole ring will be present in the 1300-1200 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and offering structural clues. Electrospray Ionization

(ESI) is the preferred method for this hydrochloride salt, as it is a soft ionization technique

suitable for polar, pre-charged molecules.

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable

solvent like methanol or acetonitrile/water.

Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a

quadrupole or time-of-flight analyzer).

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the

protonated free base [M+H]⁺.

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected

to collision-induced dissociation (CID) to generate a product ion spectrum.
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Predicted Mass Spectrometry Data
The mass spectrum will not show the intact salt (205.71 amu). Instead, it will show the

protonated free base, which has a molecular formula of C₇H₁₁N₃S and a monoisotopic mass of

169.07 g/mol .[6]

m/z (mass-to-charge) Assignment

~170.08
[M+H]⁺, Protonated molecular ion of the free

base (C₇H₁₂N₃S⁺)

~127.05
[M+H - C₂H₅N]⁺, Loss of an ethylenimine

fragment from piperazine

~99.04 [M+H - C₄H₇N₂]⁺, Thiazole ring fragment

~85.03
[C₄H₉N₂]⁺, Piperazine ring fragment after alpha-

cleavage

Proposed Fragmentation Pathway
The primary fragmentation of piperazine derivatives involves alpha-cleavage, which is the

breaking of a C-C bond adjacent to the nitrogen atom.[7] For 2-(piperazin-1-yl)thiazole, the

fragmentation of the [M+H]⁺ ion would likely proceed via cleavage of the piperazine ring.

[M+H]⁺
m/z ≈ 170.08

Fragment
[C₅H₇N₂S]⁺

m/z ≈ 127.05- C₂H₅N

Fragment
[C₄H₉N₂]⁺

m/z ≈ 85.03

α-cleavage

Fragment
[C₃H₂NS]⁺
m/z ≈ 99.04

- C₂H₅N + H

Click to download full resolution via product page

Figure 2: A simplified, plausible fragmentation pathway for the protonated molecular ion of 2-

(piperazin-1-yl)thiazole.
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Summary and Conclusion
The structural confirmation of 2-(Piperazin-1-yl)thiazole hydrochloride can be confidently

achieved through a combination of spectroscopic techniques.

¹H NMR will confirm the presence and connectivity of the thiazole and piperazine protons,

with characteristic doublets for the thiazole ring and two distinct signals for the piperazine

methylenes.

¹³C NMR will verify the carbon skeleton, most notably the highly deshielded C-2 of the

thiazole ring.

IR Spectroscopy will provide definitive evidence of the ammonium salt functional group

through its characteristic broad N⁺-H stretching band.

Mass Spectrometry (ESI+) will confirm the molecular weight of the free base via the [M+H]⁺

ion at m/z ≈ 170.08.

This guide provides a robust framework for the analysis of 2-(Piperazin-1-yl)thiazole
hydrochloride. By understanding these predicted spectroscopic signatures, researchers can

effectively validate the synthesis and purity of this important chemical intermediate, ensuring

the integrity of their subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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